Dimethyl thiochromane-2,6-dicarboxylate
Description
Dimethyl thiochromane-2,6-dicarboxylate is a sulfur-containing heterocyclic compound featuring a thiochromane backbone (a benzothiopyran derivative) esterified with methyl groups at the 2- and 6-positions. Key properties of interest include its electronic structure, solubility, and reactivity, which are influenced by the sulfur atom and ester functionalities.
Properties
Molecular Formula |
C13H14O4S |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
dimethyl 3,4-dihydro-2H-thiochromene-2,6-dicarboxylate |
InChI |
InChI=1S/C13H14O4S/c1-16-12(14)9-4-5-10-8(7-9)3-6-11(18-10)13(15)17-2/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
XCNARPQEFQEOBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(S1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl thiochromane-2,6-dicarboxylate typically involves the esterification of thiochromane-2,6-dicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Methanol
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process may include:
Feedstock Preparation: Mixing thiochromane-2,6-dicarboxylic acid with methanol and catalyst
Reaction: Conducting the esterification in a continuous flow reactor
Purification: Using distillation or crystallization to isolate the product
Chemical Reactions Analysis
Types of Reactions
Dimethyl thiochromane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of ester groups to alcohols using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the ester groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures
Reduction: Lithium aluminum hydride; conducted under anhydrous conditions
Substitution: Nucleophiles such as amines or alcohols; reactions may require a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Amides or esters with different alkyl groups
Scientific Research Applications
Dimethyl thiochromane-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Explored as a potential drug candidate due to its unique structural features
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of dimethyl thiochromane-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The sulfur atom in the thiochromane ring can participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Pyridine-Based Analogues
Dimethyl Pyridine-2,6-Dicarboxylate (CAS 5453-67-8) is a closely related compound where the thiochromane ring is replaced with a pyridine ring. Key differences include:
- Electronic Effects : The pyridine ring introduces electron-withdrawing nitrogen atoms, enhancing electrophilic reactivity compared to the electron-rich thiochromane system.
- Spectral Data : The $ ^1H $ NMR spectrum of dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA, a derivative) shows singlets at 4.06 ppm (CH$ _3 $), 4.45 ppm (CH$ _2 $), and 8.27 ppm (aromatic protons), distinct from the thiochromane derivative due to altered shielding effects .
- Applications : Pyridine dicarboxylates are often intermediates in ligand synthesis for metal coordination complexes, whereas thiochromane derivatives may exhibit enhanced biological activity due to sulfur’s lipophilicity .
| Property | Dimethyl Thiochromane-2,6-Dicarboxylate | Dimethyl Pyridine-2,6-Dicarboxylate |
|---|---|---|
| Molecular Weight | ~280–300 (estimated) | 195.17 g/mol |
| Solubility | Likely low in water (ester groups) | Soluble in polar aprotic solvents |
| Aromatic System | Benzothiopyran | Pyridine |
| Reactivity | Sulfur enhances nucleophilicity | Nitrogen enhances electrophilicity |
Thiophene-Based Analogues
Dimethyl Thieno[2,3-b]pyridine-2,6-Dicarboxylate (CAS 251.26) shares a fused thiophene-pyridine system. Key distinctions:
- Structure: The thienopyridine core combines sulfur and nitrogen heteroatoms, offering dual electronic modulation compared to thiochromane’s single sulfur atom.
- Synthesis : Thiophene-based analogues are typically synthesized via cyclization or cross-coupling reactions, differing from thiochromane routes .
- Applications: Thienopyridines are explored in optoelectronics due to their conjugated π-systems, whereas thiochromanes may prioritize pharmacological applications .
Benzene-Based Analogues
Dimethyl 2,3,5,6-Tetrachloro-1,4-Benzenedicarboxylate (DCPA, CAS listed in ) is a chlorinated aromatic ester. Comparisons:
- Electron Density : Chlorine substituents render DCPA highly electron-deficient, contrasting with the electron-rich thiochromane system.
- Applications : DCPA is used as a herbicide, whereas sulfur-containing thiochromanes might target enzyme systems (e.g., cysteine proteases) .
Key Research Findings and Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~280–300 (estimated) | Not reported | Low in water | Thiochromane, esters |
| Dimethyl Pyridine-2,6-Dicarboxylate | 195.17 | 150–152 | DMSO, Chloroform | Pyridine, esters |
| Dimethyl Thieno[2,3-b]pyridine-2,6-DC | 251.26 | Not reported | Organic solvents | Thiophene, pyridine, esters |
| DCPA | 331.84 | 155–157 | Low polarity solvents | Benzene, esters, Cl$ _4 $ |
Biological Activity
Dimethyl thiochromane-2,6-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a thiochromane core with two carboxylate groups and two methyl ester substituents. The structure is crucial for its interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to thiochromanes can exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess similar activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Studies have highlighted the anticancer potential of thiochromane derivatives. For example, compounds related to this compound demonstrated moderate activity against colon carcinoma cell lines (HCT) in vitro. The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes. Enzyme inhibition can lead to significant therapeutic effects, particularly in diseases where enzyme overactivity is a concern. Specific studies have shown that structurally related compounds can inhibit enzymes involved in cancer progression and inflammation .
Case Studies
- Antimicrobial Testing : A study tested several derivatives of thiochromanes against Mycobacterium tuberculosis and found that modifications in the structure led to varying degrees of antimicrobial effectiveness. This suggests that this compound could be optimized for enhanced activity .
- Cancer Cell Line Studies : In vitro studies on HCT116 colon cancer cells revealed that certain analogs of this compound induced apoptosis at specific concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .
- Enzyme Inhibition Assays : Research on enzyme inhibition showed that certain thiochromane derivatives could inhibit key enzymes related to cancer metabolism. The findings suggest a potential pathway for developing new therapeutic agents targeting metabolic pathways in cancer cells .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
